Cas no 1000574-74-2 (3,5-Difluoro-4-iodophenol)

3,5-Difluoro-4-iodophenol is a versatile organic compound characterized by its unique fluorine and iodine substituents. This compound offers distinct advantages due to its enhanced solubility in organic solvents and its potential for use in various synthetic applications, including electrophilic aromatic substitution reactions. Its structural features contribute to its reactivity, making it a valuable building block in organic synthesis.
3,5-Difluoro-4-iodophenol structure
3,5-Difluoro-4-iodophenol structure
Product name:3,5-Difluoro-4-iodophenol
CAS No:1000574-74-2
MF:C6H3F2IO
Molecular Weight:255.9887
MDL:MFCD09955025
CID:1124818
PubChem ID:26599212

3,5-Difluoro-4-iodophenol 化学的及び物理的性質

名前と識別子

    • 3,5-difluoro-4-iodophenol
    • CTK7J8465
    • MolPort-002-501-388
    • AG-A-48661
    • AK151187
    • AS04597
    • FCH1396638
    • Phenol, 3,5-difluoro-4-iodo-
    • AKOS016016024
    • C71014
    • DTXSID30650254
    • AS-59310
    • DB-330935
    • 3,5-Difluoro-4-iodo-phenol
    • 1000574-74-2
    • SY345922
    • MFCD09955025
    • SCHEMBL14305507
    • A897640
    • 3,5-Difluoro-4-iodophenol
    • MDL: MFCD09955025
    • インチ: 1S/C6H3F2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H
    • InChIKey: KLSDPJZCUXBUSQ-UHFFFAOYSA-N
    • SMILES: IC1=C(C([H])=C(C([H])=C1F)O[H])F

計算された属性

  • 精确分子量: 255.91967g/mol
  • 同位素质量: 255.91967g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 110
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2
  • XLogP3: 2.4

じっけんとくせい

  • ゆうかいてん: 103-112℃
  • Boiling Point: 268.3±40.0°C at 760 mmHg
  • 敏感性: Light Sensitive

3,5-Difluoro-4-iodophenol Security Information

3,5-Difluoro-4-iodophenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H32537-25g
3,5-Difluoro-4-iodophenol, 98%
1000574-74-2 98%
25g
¥5398.00 2023-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1014481-5g
3,5-Difluoro-4-iodophenol
1000574-74-2 98%
5g
¥3090.00 2023-11-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1014481-250mg
3,5-Difluoro-4-iodophenol
1000574-74-2 98%
250mg
¥211.00 2023-11-22
Ambeed
A118913-100mg
3,5-Difluoro-4-iodophenol
1000574-74-2 95%
100mg
$16.0 2025-02-25
eNovation Chemicals LLC
D659192-20g
3,5-Difluoro-4-iodophenol
1000574-74-2 95%
20g
$1425 2024-08-03
Alichem
A019145520-1g
3,5-Difluoro-4-iodophenol
1000574-74-2 95%
1g
$400.00 2023-09-04
eNovation Chemicals LLC
Y0998171-5g
3,5-Difluoro-4-iodophenol
1000574-74-2 95%
5g
$620 2024-08-02
abcr
AB332049-1 g
3,5-Difluoro-4-iodophenol, 95%; .
1000574-74-2 95%
1g
€295.00 2023-04-26
eNovation Chemicals LLC
D659192-5g
3,5-Difluoro-4-iodophenol
1000574-74-2 95%
5g
$635 2024-08-03
abcr
AB332049-5 g
3,5-Difluoro-4-iodophenol, 95%; .
1000574-74-2 95%
5g
€873.10 2023-04-26

3,5-Difluoro-4-iodophenol 関連文献

3,5-Difluoro-4-iodophenolに関する追加情報

Professional Introduction to 3,5-Difluoro-4-iodophenol (CAS No. 1000574-74-2)

3,5-Difluoro-4-iodophenol is a fluorinated aromatic compound with significant applications in the field of pharmaceutical and agrochemical research. Its molecular structure, characterized by the presence of both fluorine and iodine substituents, makes it a versatile intermediate in synthetic chemistry. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1000574-74-2, has garnered attention due to its role in developing novel bioactive molecules.

The unique combination of fluorine and iodine in 3,5-Difluoro-4-iodophenol imparts distinct chemical properties that are highly valuable in medicinal chemistry. Fluorine atoms are known for their ability to enhance metabolic stability and binding affinity of drug molecules, while iodine can serve as a handle for further functionalization via cross-coupling reactions. These attributes have positioned this compound as a key building block in the synthesis of targeted therapeutics.

In recent years, the demand for fluorinated compounds in drug discovery has surged, driven by their favorable pharmacokinetic profiles. Studies have demonstrated that incorporating fluorine into pharmaceuticals can lead to improved bioavailability and reduced degradation rates. The presence of two fluorine atoms in 3,5-Difluoro-4-iodophenol further amplifies these benefits, making it an attractive candidate for developing next-generation drugs.

One of the most compelling applications of 3,5-Difluoro-4-iodophenol is in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The iodine atom on the aromatic ring provides a convenient site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Recent research has highlighted its utility in generating novel inhibitors targeting specific kinases involved in tumor progression.

The role of 3,5-Difluoro-4-iodophenol extends beyond oncology; it has also been explored in antimicrobial and antiviral drug development. The electron-withdrawing nature of fluorine and iodine substituents influences the electronic properties of the aromatic system, which can be leveraged to design molecules with enhanced binding interactions against microbial pathogens. Preliminary studies have shown promising results in developing novel agents with broad-spectrum activity.

The synthetic methodologies involving 3,5-Difluoro-4-iodophenol continue to evolve with advancements in organic chemistry. Modern techniques such as transition-metal catalysis and flow chemistry have streamlined the preparation of this compound, making it more accessible for industrial applications. The ability to efficiently functionalize the aromatic ring allows chemists to explore diverse structural modifications, thereby expanding its utility in drug discovery programs.

The safety profile of 3,5-Difluoro-4-iodophenol is another critical aspect that merits discussion. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure safe laboratory practices. Its stability under various conditions and compatibility with standard solvents make it a reliable reagent for synthetic applications.

In conclusion, 3,5-Difluoro-4-iodophenol (CAS No. 1000574-74-2) represents a significant advancement in the realm of fluorinated aromatic compounds. Its unique structural features and versatile reactivity make it an indispensable tool for pharmaceutical researchers seeking to develop innovative therapeutics. As our understanding of molecular interactions continues to grow, compounds like this will undoubtedly play a pivotal role in shaping the future of medicine.

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